molecular formula C6H9ClN2O2 B1439018 N'-(2-chloroacetyl)cyclopropanecarbohydrazide CAS No. 1092277-56-9

N'-(2-chloroacetyl)cyclopropanecarbohydrazide

Cat. No. B1439018
CAS RN: 1092277-56-9
M. Wt: 176.6 g/mol
InChI Key: XDOTZSLMQLWNLE-UHFFFAOYSA-N
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Description

“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a chemical compound with the CAS Number: 1092277-56-9 . It has a molecular weight of 176.6 and its IUPAC name is N’-(2-chloroacetyl)cyclopropanecarbohydrazide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is 1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 176.6 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Heterocyclic Synthesis and Antitumor Activity

N'-(2-chloroacetyl)cyclopropanecarbohydrazide has been utilized in the synthesis of novel pyrazole derivatives through heterocyclic synthesis processes. These derivatives have shown significant antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some compounds demonstrated higher inhibitory effects compared to the positive control, doxorubicin, highlighting their potential in cancer therapy (Mohareb, El-Sayed, & Abdelaziz, 2012).

Direct N-Cyclopropylation

The direct cyclopropyl transfer onto cyclic amides and azoles, employing a cyclopropylbismuth reagent, is another notable application. This process facilitates the N-cyclopropylation of important nitrogenated compounds, which are prevalent in pharmaceuticals. The method offers an innovative approach to enhance the structural complexity and potential pharmacological properties of cyclic amides and azoles (Gagnon et al., 2007).

Anticancer Agent Development

Further research into cyclopropane carbohydrazide derivatives has led to the identification of compounds with promising anticancer activity. A novel series synthesized via Knoevenagel condensation demonstrated significant inhibition of cancer cell lines at micromolar concentrations. These findings are instrumental in the development of new anticancer agents, emphasizing the versatility of cyclopropane carbohydrazide derivatives in medicinal chemistry (Swamy et al., 2016).

Antidepressant and Nootropic Agents

The cyclopropane carbohydrazide framework has been explored for its potential in creating antidepressant and nootropic agents. Specific derivatives have shown high activity in animal models, indicating their potential for treating depression and enhancing cognitive functions. This research contributes to the development of novel CNS-active agents with improved potency and safety profiles (Thomas et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .

properties

IUPAC Name

N'-(2-chloroacetyl)cyclopropanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOTZSLMQLWNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)cyclopropanecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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